3,5-Dichloro-4'-(thiomethyl)benzophenone
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Overview
Description
3,5-Dichloro-4’-(thiomethyl)benzophenone is an organic compound with the molecular formula C14H8Cl2OS. It is a member of the benzophenone family, characterized by the presence of two benzene rings connected by a ketone group. This compound is notable for its unique chemical structure, which includes two chlorine atoms and a thiomethyl group attached to the benzene rings. It is primarily used in research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dichloro-4’-(thiomethyl)benzophenone typically involves the acylation of 3,5-dichlorobenzoyl chloride with a thiomethyl-substituted benzene derivative. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, in a solvent like dichloroethane. The reaction mixture is maintained at low temperatures (0-5°C) during the addition of reagents to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of 3,5-Dichloro-4’-(thiomethyl)benzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
3,5-Dichloro-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate, and are carried out in polar solvents like dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Secondary alcohols.
Substitution: Various substituted benzophenone derivatives, depending on the nucleophile used.
Scientific Research Applications
3,5-Dichloro-4’-(thiomethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a probe in studying enzyme-catalyzed reactions involving thiomethyl groups.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.
Industry: It is used in the production of specialty chemicals and materials with specific properties
Mechanism of Action
The mechanism of action of 3,5-Dichloro-4’-(thiomethyl)benzophenone involves its interaction with various molecular targets. The thiomethyl group can undergo oxidation to form reactive intermediates that interact with biological molecules. The chlorine atoms and ketone group also contribute to its reactivity, enabling it to participate in various chemical reactions. These interactions can affect cellular pathways and enzyme activities, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: Lacks the thiomethyl group, making it less reactive in certain chemical reactions.
3,3’-Dichloro-4,4’-diamino benzophenone: Contains amino groups instead of a thiomethyl group, leading to different reactivity and applications.
3,5-Dichlorobenzophenone: Similar structure but without the thiomethyl group, resulting in different chemical properties and uses
Uniqueness
3,5-Dichloro-4’-(thiomethyl)benzophenone is unique due to the presence of both chlorine atoms and a thiomethyl group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile compound in research and industrial settings.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-(4-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c1-18-13-4-2-9(3-5-13)14(17)10-6-11(15)8-12(16)7-10/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXGTULXWXLSLE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60611752 |
Source
|
Record name | (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
197439-14-8 |
Source
|
Record name | (3,5-Dichlorophenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60611752 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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